4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate
Description
4-tert-Butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate is a bicyclic organic compound featuring a fused hexahydrofuropyridine core. The structure comprises a partially hydrogenated pyridine ring fused with a tetrahydrofuran (furan) ring, esterified at positions 4 and 6 with tert-butyl and ethyl groups, respectively.
Properties
IUPAC Name |
4-O-tert-butyl 6-O-ethyl 3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-12-11(6-7-20-12)16(9-10)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSAKVIRBNDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(CCO2)N(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The compound contains two ester groups (tert-butyl and ethyl), which are susceptible to hydrolysis and transesterification under specific conditions.
Key Findings :
-
The tert-butyl ester demonstrates greater stability under acidic conditions compared to the ethyl ester, enabling selective hydrolysis .
-
Basic hydrolysis proceeds via nucleophilic attack on the ester carbonyl, yielding the dicarboxylic acid .
Cyclization and Ring Functionalization
The fused furopyridine core may undergo ring-opening or functionalization under controlled conditions.
Key Findings :
-
Acid-catalyzed ring-opening of the furan moiety generates a linear keto-dicarboxylic acid .
-
Hydrogenation of precursor dihydropyridine derivatives (e.g., Hantzsch-type intermediates) is a critical step in forming the hexahydro structure .
Deprotection and Functional Group Interconversion
The tert-butyl group serves as a protecting group, removable under acidic conditions.
Key Findings :
-
Trifluoroacetic acid (TFA) selectively removes the tert-butyl group without affecting the ethyl ester .
-
Acyl chloride intermediates (generated via SOCl<sub>2</sub>) facilitate nucleophilic substitution with ammonia .
Stability and Reactivity
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its potential biological activities. Research indicates that derivatives of similar structures exhibit:
- Anticancer properties : Compounds with furo[3,2-b]pyridine frameworks have been investigated for their ability to inhibit cancer cell proliferation .
- Anti-inflammatory effects : The structure's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of related pyridine derivatives. It was found that modifications to the furo-pyridine structure enhanced cytotoxicity against various cancer cell lines, suggesting that 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate could be further explored in this context.
Agricultural Chemistry
This compound may serve as a precursor in the synthesis of agrochemicals. Its structural components can be utilized to develop:
- Herbicides : Compounds with similar frameworks have been effective in controlling weed growth by disrupting plant growth hormones.
- Pesticides : The potential for bioactivity against pests makes this compound a candidate for further exploration in pesticide formulations.
Data Table: Comparison of Biological Activities
| Compound Type | Activity Type | Reference |
|---|---|---|
| Furo[3,2-b]pyridine | Anticancer | |
| Pyridine Derivative | Anti-inflammatory | |
| Similar Structure | Herbicidal Activity | |
| Similar Structure | Pesticidal Activity |
Materials Science
The compound's unique chemical structure can be harnessed in materials science for:
- Polymer Synthesis : Its diester functionality may allow for incorporation into polymer matrices, enhancing mechanical properties or thermal stability.
Case Study: Polymer Development
Research has demonstrated that incorporating furo-pyridine derivatives into polymer systems can improve thermal and mechanical properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate, we analyze two analogous compounds from the provided evidence:
Structural and Functional Differences
Research Implications
- Target Compound: The fused furopyridine system may enhance binding to hydrophobic enzyme pockets due to rigidity and ether oxygen’s lone pairs.
- Compound : The pyrido-pyrimidine core and 2-hydroxy group suggest utility in targeting nucleotide-binding domains (e.g., kinase ATP sites). The hydroxyl could act as a hydrogen-bond donor, increasing target affinity but possibly reducing bioavailability .
- Compound : The monocyclic dihydropyridine with a 3-hydroxy group is likely more synthetically accessible. Its flexibility and polarity may suit it for aqueous-phase reactions or prodrug designs .
Biological Activity
4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate (CAS: 1887224-48-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C15H25NO5
- Molecular Weight : 299.37 g/mol
- LogP : 1.34
- Polar Surface Area : 65 Ų
Inhibition of Kinases
Research indicates that compounds similar to 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine derivatives can act as inhibitors of the p38 MAP kinase pathway. This pathway is crucial in inflammatory responses and has been targeted for therapeutic interventions in autoimmune diseases. For instance, inhibitors of p38 MAPK have demonstrated efficacy in reducing cytokine production (e.g., IL-1β, TNFα) which are pivotal in inflammatory processes .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their implications:
Case Studies
-
In Vivo Studies :
A study on related furo-pyridine derivatives indicated their effectiveness in animal models of arthritis, showcasing their potential to modulate inflammatory responses effectively. Such studies highlight the relevance of structural modifications in enhancing biological activity . -
Structure-Activity Relationship (SAR) :
Research exploring the SAR of pyridine derivatives has shown that substituents on the pyridine ring can significantly influence biological activity, particularly in terms of potency and selectivity against specific kinases involved in inflammation . -
Pharmacokinetic Profiles :
Compounds with similar structures have been evaluated for their pharmacokinetic properties, demonstrating favorable absorption and distribution characteristics which are crucial for therapeutic applications .
Q & A
Q. How can machine learning (ML) accelerate reaction condition optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
